![molecular formula C9H9Cl2NO2 B166142 Ethyl 3-amino-2,5-dichlorobenzoate CAS No. 60541-86-8](/img/structure/B166142.png)
Ethyl 3-amino-2,5-dichlorobenzoate
Overview
Description
Ethyl 3-amino-2,5-dichlorobenzoate is a synthetic organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It consists of a benzene ring substituted with two chlorine atoms and an amino group at the 3-position, and an ethyl ester group at the carboxyl position. This compound is widely used in organic synthesis and various laboratory experiments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,5-dichlorobenzoate can be synthesized from 3-nitro-2,5-dichlorobenzoic acid. The synthetic pathway involves the reduction of the nitro group to an amino group, followed by esterification with ethyl alcohol. The reduction is typically carried out using hydrogen gas and palladium on carbon as a catalyst. The resulting amine is then neutralized with ammonium chloride and sodium hydroxide to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amino group can be further reduced or modified to form different derivatives.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents.
Esterification: Strong acids like sulfuric acid or catalysts like sulfuric acid in the presence of ethanol.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Different amine derivatives.
Hydrolysis: 3-amino-2,5-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 3-amino-2,5-dichlorobenzoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2,5-dichlorobenzoate is not fully understood. it is believed to act as a catalyst in various chemical reactions by facilitating the formation of reactive intermediates. These intermediates then react with other molecules to form the desired products. Additionally, it acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing the reaction.
Comparison with Similar Compounds
Ethyl 3-amino-2,5-dichlorobenzoate can be compared with similar compounds such as:
- Methyl 2,5-dichlorobenzoate
- Ethyl 2-chlorobenzoate
- Methyl 3-chlorobenzoate
- 3-amino-5-chlorobenzoic acid
These compounds share similar structural features but differ in their specific substituents and functional groups. This compound is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 3-amino-2,5-dichlorobenzoate (CAS No. 60541-86-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features an amino group and two chlorine substituents on a benzoate structure. These functional groups contribute to its reactivity and interaction with biological targets, making it a versatile compound in organic synthesis and pharmacology.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, including:
- Proteases : These enzymes play critical roles in protein degradation and processing. Inhibition can affect numerous physiological processes.
- Phosphatases : Inhibiting phosphatases can modulate signaling pathways that are crucial for cell function and communication.
The amino group in this compound can form hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activities .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It binds to the active sites of target enzymes, preventing substrate access and subsequent catalysis. This action can lead to significant alterations in metabolic pathways, making it a candidate for therapeutic development.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Mthis compound | Methyl instead of ethyl | Different alkyl group affects solubility and reactivity |
Ethyl 2-chlorobenzoate | Lacks amino group | Simpler structure; fewer biological applications |
Methyl 3-chlorobenzoate | Lacks amino group | Less complex; primarily used in organic synthesis |
3-amino-5-chlorobenzoic acid | Carboxylic acid instead of ester | More polar; different solubility characteristics |
This compound stands out due to its combination of both amino and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent. It demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to known antibiotics .
- Biochemical Pathway Modulation : Research has shown that this compound can influence key biochemical pathways by modulating enzyme activities involved in metabolic processes .
- Synthesis and Applications : The compound is utilized in the synthesis of various biologically active molecules, including peptides and pharmaceuticals. Its role as a reagent in organic synthesis further underscores its versatility .
Properties
IUPAC Name |
ethyl 3-amino-2,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMVAMMASEGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297552 | |
Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60541-86-8 | |
Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60541-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901297552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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